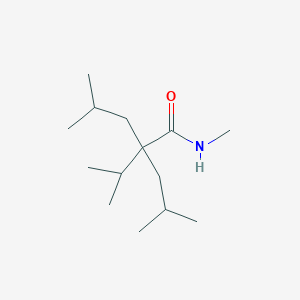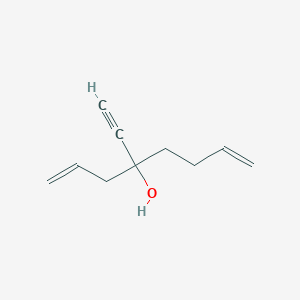
4-Ethynylocta-1,7-dien-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynylocta-1,7-dien-4-OL is an organic compound with the molecular formula C10H14O. It consists of 14 hydrogen atoms, 10 carbon atoms, and 1 oxygen atom . This compound is characterized by its unique structure, which includes both ethynyl and dienyl functional groups, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylocta-1,7-dien-4-OL can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with appropriate reagents under controlled conditions. For instance, a mixture of propargyl alcohol, diisopropylamine, and paraformaldehyde in tetrahydrofuran (THF) can be heated to reflux for 24 hours . The resulting mixture is then subjected to a series of purification steps, including extraction and filtration, to obtain the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynylocta-1,7-dien-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl or dienyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Ethynylocta-1,7-dien-4-OL has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, materials science, and nanotechnology.
Mecanismo De Acción
The mechanism of action of 4-Ethynylocta-1,7-dien-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can influence cellular processes, metabolic pathways, and signal transduction mechanisms .
Comparación Con Compuestos Similares
- 4-ethynylocta-1,7-dien-4-ol
- 6,6-dimethyl-4-ethynyl-octa-1,7-dien-4-ol
- 6,6-dimethyl-2-methyl-4-ethynyl-octa-1,7-dien-4-ol
Uniqueness: this compound stands out due to its unique combination of ethynyl and dienyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing novel materials, pharmaceuticals, and industrial products.
Propiedades
Número CAS |
859520-40-4 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-ethynylocta-1,7-dien-4-ol |
InChI |
InChI=1S/C10H14O/c1-4-7-9-10(11,6-3)8-5-2/h3-5,11H,1-2,7-9H2 |
Clave InChI |
CDLUFHLLFHWBBV-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(CC=C)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


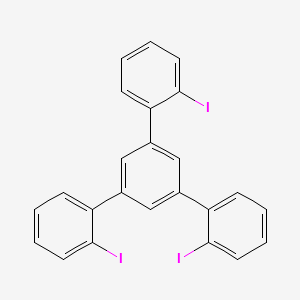
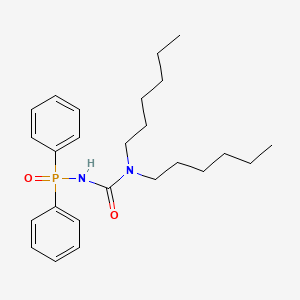

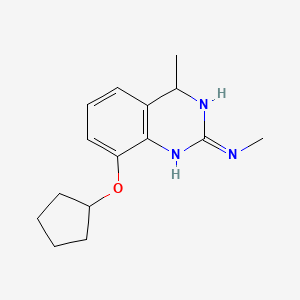
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
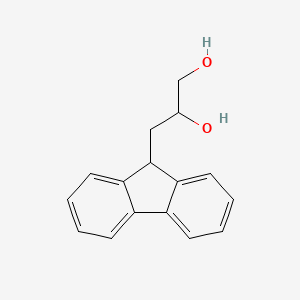
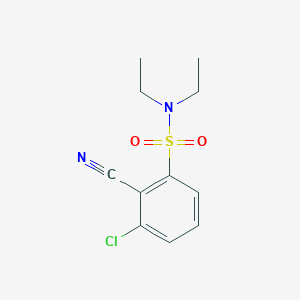
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
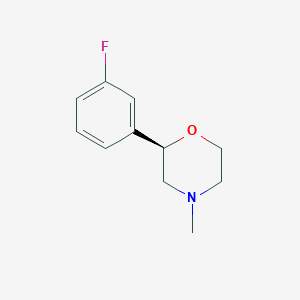
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)

![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
